molecular formula C15H14N2 B15175772 9(10H)-Acridinimine, 10-ethyl- CAS No. 111782-81-1

9(10H)-Acridinimine, 10-ethyl-

Cat. No.: B15175772
CAS No.: 111782-81-1
M. Wt: 222.28 g/mol
InChI Key: PMZMGDKMNUIAQD-UHFFFAOYSA-N
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Description

9(10H)-Acridinimine, 10-ethyl- is a chemical compound belonging to the acridine family. Acridines are heterocyclic organic compounds containing a nitrogen atom within a three-ring structure. This particular compound is characterized by the presence of an ethyl group attached to the nitrogen atom at the 10th position. Acridines are known for their diverse applications in various fields, including medicinal chemistry, due to their unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9(10H)-Acridinimine, 10-ethyl- typically involves the reaction of acridine with ethylamine under specific conditions. One common method includes heating acridine with ethylamine in the presence of a catalyst, such as palladium on carbon, under a hydrogen atmosphere. This process facilitates the substitution of the hydrogen atom at the 10th position with an ethyl group, resulting in the formation of 9(10H)-Acridinimine, 10-ethyl-.

Industrial Production Methods

Industrial production of 9(10H)-Acridinimine, 10-ethyl- often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors where acridine and ethylamine are continuously fed into the reactor, and the product is continuously removed. This method enhances efficiency and scalability, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

9(10H)-Acridinimine, 10-ethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form acridinone derivatives.

    Reduction: Reduction reactions can convert it into dihydroacridine derivatives.

    Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Acridinone derivatives.

    Reduction: Dihydroacridine derivatives.

    Substitution: Various substituted acridines depending on the nucleophile used.

Scientific Research Applications

9(10H)-Acridinimine, 10-ethyl- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex acridine derivatives.

    Biology: Studied for its potential as a DNA intercalator, which can inhibit DNA replication and transcription.

    Medicine: Investigated for its anticancer properties due to its ability to intercalate into DNA and disrupt cellular processes.

    Industry: Utilized in the development of dyes and pigments due to its fluorescent properties.

Mechanism of Action

The mechanism of action of 9(10H)-Acridinimine, 10-ethyl- primarily involves its ability to intercalate into DNA. This intercalation disrupts the normal structure of DNA, inhibiting replication and transcription processes. The compound targets the DNA double helix, inserting itself between the base pairs, which can lead to the inhibition of enzyme activities involved in DNA synthesis and repair.

Comparison with Similar Compounds

Similar Compounds

    Acridine: The parent compound without the ethyl group.

    Acridinone: An oxidized form of acridine.

    Dihydroacridine: A reduced form of acridine.

Uniqueness

9(10H)-Acridinimine, 10-ethyl- is unique due to the presence of the ethyl group at the 10th position, which can influence its chemical reactivity and biological activity. This modification can enhance its ability to intercalate into DNA and may improve its efficacy as an anticancer agent compared to its parent compound, acridine.

Properties

CAS No.

111782-81-1

Molecular Formula

C15H14N2

Molecular Weight

222.28 g/mol

IUPAC Name

10-ethylacridin-9-imine

InChI

InChI=1S/C15H14N2/c1-2-17-13-9-5-3-7-11(13)15(16)12-8-4-6-10-14(12)17/h3-10,16H,2H2,1H3

InChI Key

PMZMGDKMNUIAQD-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C(=N)C3=CC=CC=C31

Origin of Product

United States

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